molecular formula C6H7NOS B11729843 Methoxy[(thiophen-3-yl)methylidene]amine

Methoxy[(thiophen-3-yl)methylidene]amine

Cat. No.: B11729843
M. Wt: 141.19 g/mol
InChI Key: MQLLPMSEKYHNGZ-UHFFFAOYSA-N
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Description

Methoxy[(thiophen-3-yl)methylidene]amine, also known as (E)-thiophene-3-carbaldehyde O-methyl oxime, is a compound with the molecular formula C6H7NOS and a molecular weight of 141.19 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy[(thiophen-3-yl)methylidene]amine can be synthesized through the condensation of thiophene-3-carbaldehyde with methoxyamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Methoxy[(thiophen-3-yl)methylidene]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methoxy[(thiophen-3-yl)methylidene]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methoxy[(thiophen-3-yl)methylidene]amine involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Methoxy[(thiophen-3-yl)methylidene]amine can be compared with other thiophene derivatives:

    Thiophene-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.

    Thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of an oxime.

    Thiophene-2,5-dicarboxaldehyde: Contains two aldehyde groups at the 2 and 5 positions.

Uniqueness: this compound is unique due to the presence of the methoxy oxime group, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Biological Activity

Methoxy[(thiophen-3-yl)methylidene]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include a methoxy group and a thiophene ring. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. The following sections summarize key findings related to its anti-cancer properties, mechanisms of action, and other pharmacological effects.

Anticancer Activity

  • In Vitro Studies :
    • This compound has been tested against several cancer cell lines. For instance, it exhibited significant antiproliferative activity against the HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell growth.
    • A recent study reported that derivatives of methoxy-substituted thiophenes showed potent anti-tubulin effects and strong antiproliferative activities against multiple human cancer cell lines, including COLO 205 colon cancer cells (LC50 = 71 nM) and SK-MEL-5 melanoma cells (LC50 = 75 nM) .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells through intrinsic pathways, as evidenced by mitochondrial depolarization and caspase activation . Additionally, it has been shown to cause cell cycle arrest in the G2/M phase, leading to reduced cell proliferation .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3dHeLa0.038Apoptosis induction
3dA5490.043Cell cycle arrest
6iCOLO 2050.071Microtubule destabilization
6jSK-MEL-50.075Microtubule destabilization

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Zebrafish Model :
    • In vivo experiments using zebrafish xenograft models demonstrated that this compound effectively reduced tumor mass without exhibiting significant toxicity to the host organism . This suggests a favorable safety profile for further development.
  • Combination Therapies :
    • Preliminary research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer types, although further studies are needed to establish optimal dosing regimens and combinations .

Pharmacological Evaluation

The pharmacological evaluation of this compound has revealed several promising aspects:

  • Selectivity : The compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.
  • Structure-Activity Relationships (SAR) : Ongoing SAR studies aim to optimize the compound's structure for improved potency and selectivity against specific cancer types .

Properties

IUPAC Name

N-methoxy-1-thiophen-3-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-7-4-6-2-3-9-5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLLPMSEKYHNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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